molecular formula C15H16N2O B185421 1-Ethyl-1,3-diphenylurea CAS No. 64544-71-4

1-Ethyl-1,3-diphenylurea

Cat. No. B185421
CAS RN: 64544-71-4
M. Wt: 240.3 g/mol
InChI Key: NCPIMZDJJZLMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1,3-diphenylurea, also known as EDP or diphenylurea, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. EDP has been studied for its potential applications in various fields including medicine, agriculture, and material science.

Mechanism Of Action

1-Ethyl-1,3-diphenylurea exerts its effects by inhibiting the activity of enzymes involved in various biological processes. For example, it inhibits the activity of photosystem II in plants, which leads to a decrease in photosynthesis. In cancer cells, it inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical And Physiological Effects

1-Ethyl-1,3-diphenylurea has been shown to have both biochemical and physiological effects. In plants, it inhibits photosynthesis and leads to a decrease in chlorophyll content and biomass. In animals, it has been shown to cause liver damage and affect the immune system. In cancer cells, it inhibits cell growth and induces apoptosis.

Advantages And Limitations For Lab Experiments

1-Ethyl-1,3-diphenylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, it also has some limitations. It is toxic and can be harmful to humans and animals if not handled properly. It also has a relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 1-Ethyl-1,3-diphenylurea. One area of interest is its potential use as a herbicide, as it has been shown to be effective in inhibiting plant growth. Another area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine the safety and efficacy of 1-Ethyl-1,3-diphenylurea in these applications, as well as its potential use in other fields such as material science and nanotechnology.

Synthesis Methods

1-Ethyl-1,3-diphenylurea can be synthesized through the reaction of ethyl isocyanate and benzophenone in the presence of a catalyst such as triethylamine. The reaction yields 1-Ethyl-1,3-diphenylurea as the main product along with some byproducts. The purity of 1-Ethyl-1,3-diphenylurea can be further improved through recrystallization and purification techniques.

Scientific Research Applications

1-Ethyl-1,3-diphenylurea has been used in scientific research for various purposes. It has been studied for its potential use as a herbicide due to its ability to inhibit photosynthesis in plants. 1-Ethyl-1,3-diphenylurea has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-ethyl-1,3-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-17(14-11-7-4-8-12-14)15(18)16-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPIMZDJJZLMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214818
Record name 1-Ethyl-1,3-diphenylurea
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Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,3-diphenylurea

CAS RN

64544-71-4
Record name N-Ethyl-N,N′-diphenylurea
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Record name 1-Ethyl-1,3-diphenylurea
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Record name NSC158960
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Record name 1-Ethyl-1,3-diphenylurea
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Record name 1-ethyl-1,3-diphenylurea
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